N-[3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F6N2O2/c1-8-14(16(29-31-8)15-12(20)3-2-4-13(15)21)17(30)28-11-6-9(18(22,23)24)5-10(7-11)19(25,26)27/h2-7H,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUJTWSXDASMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its pharmacological profile.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H14Cl2F6N2O
- Molecular Weight : 442.23 g/mol
The compound features a complex arrangement with multiple functional groups that influence its reactivity and interaction with biological targets.
Research indicates that this compound may interact with several biological pathways:
- NF-κB Pathway Inhibition : Similar compounds have been identified as inhibitors of the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. For instance, derivatives like 4-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide have shown nanomolar inhibition of this pathway but were inactive against human IKKβ enzyme assays .
- Cytotoxicity Against Cancer Cell Lines : The compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been tested against human childhood acute lymphoblastic leukemia (CEM-13), human adult acute monocytic leukemia (U-937), and breast adenocarcinoma (MCF-7). The IC50 values for these tests indicate potent activity at sub-micromolar concentrations .
Table 1: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| CEM-13 | 0.65 | Induces apoptosis | |
| U-937 | 2.41 | Cell cycle arrest at G0-G1 phase | |
| MCF-7 | 0.65 | Increased p53 expression | |
| Other Tumors | Varies | NF-κB pathway inhibition |
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on multiple cancer cell lines. The results demonstrated that the compound induced apoptosis in MCF-7 cells through increased expression of pro-apoptotic proteins such as p53 and activation of caspase pathways .
- Molecular Docking Studies : Computational studies indicated strong binding affinities between the compound and key proteins involved in cancer progression. These studies suggest that modifications to the molecular structure could enhance its binding efficiency and specificity for targeted therapies .
Structural Insights
The presence of trifluoromethyl groups in the phenyl ring is significant for enhancing lipophilicity and improving membrane permeability. Such modifications are known to increase the potency of compounds by facilitating better interactions with lipid membranes and biological targets .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity:
Recent studies have demonstrated that derivatives of compounds similar to N-[3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibit potent antimicrobial properties. For instance, pyrazole derivatives with the trifluoromethyl group have shown effectiveness against drug-resistant bacterial strains such as Staphylococcus aureus .Compound Minimum Biofilm Eradication Concentration (MBEC) Pyrazole Derivative 1 µg/mL -
Cancer Research:
The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Research indicates that modifications to the oxazole ring can enhance its efficacy as an anticancer agent by inhibiting specific pathways critical for tumor growth .
Material Science Applications
-
Fluorinated Polymers:
The trifluoromethyl groups in the compound contribute to its hydrophobic properties, making it a candidate for developing advanced materials such as fluorinated polymers. These materials are known for their chemical resistance and thermal stability, which are crucial in various industrial applications. -
Coatings and Adhesives:
Compounds like this compound can be integrated into coatings and adhesives to improve their performance under harsh environmental conditions due to their robust chemical structure.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Molecules highlighted the synthesis of various derivatives of trifluoromethyl-substituted compounds and their testing against biofilms formed by resistant bacterial strains. The results indicated that specific modifications significantly increased antimicrobial activity, paving the way for new treatments against resistant infections .
Case Study 2: Polymer Development
Research conducted on fluorinated polymers incorporating similar oxazole derivatives showed enhanced properties such as improved weather resistance and mechanical strength. These findings suggest potential applications in automotive and aerospace industries where material durability is paramount.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what critical parameters influence yield?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling trifluoromethylphenyl amines with oxazole-carboxyl intermediates. A reflux-based approach with substituted acetophenones and catalytic HCl (e.g., 1–2 drops) in ethanol is common, followed by recrystallization for purification . Key parameters include reaction time (1–5 hours), solvent polarity, and stoichiometric ratios of intermediates. Evidence from benzamide derivatives (e.g., fluazuron synthesis) suggests trifluoromethyl groups require anhydrous conditions to avoid hydrolysis .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology : Use and NMR to confirm trifluoromethyl and dichlorophenyl substituents. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carbonyl (C=O, ~1700 cm) and oxazole ring vibrations. X-ray crystallography is recommended for resolving steric effects from bulky substituents, as demonstrated in triazole-thione analogs .
Q. What preliminary biological screening assays are relevant for this compound?
- Methodology : Screen for antimicrobial activity via broth microdilution (MIC assays) against Gram-positive/negative bacteria. Anticancer potential can be assessed using MTT assays on cell lines (e.g., HeLa, MCF-7), with IC calculations. Structural analogs show enhanced activity when electron-withdrawing groups (e.g., CF) improve membrane permeability .
Advanced Research Questions
Q. How can synthetic yields be optimized when steric hindrance from trifluoromethyl groups limits reactivity?
- Methodology : Employ controlled copolymerization strategies (e.g., adjusting monomer ratios like CMDA:DMDAAC in P(CMDA-DMDAAC)s) to reduce steric clash . Microwave-assisted synthesis or high-pressure conditions may accelerate reaction kinetics. Solvent optimization (e.g., DMF for polar intermediates) and catalytic systems (e.g., Pd/C for coupling reactions) are also viable .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology : Conduct meta-analysis with standardized protocols (e.g., fixed cell lines, identical assay conditions). Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-validate findings via orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation). Refer to multi-team validation frameworks, as seen in protist and mammalian cell studies .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or cytochrome P450). MD simulations (AMBER/CHARMM) assess binding stability, while QSAR models correlate substituent effects (e.g., Cl vs. CF) with activity. Studies on triazole-thiones highlight the importance of electrostatic potential maps for predicting sulfonyl group interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
